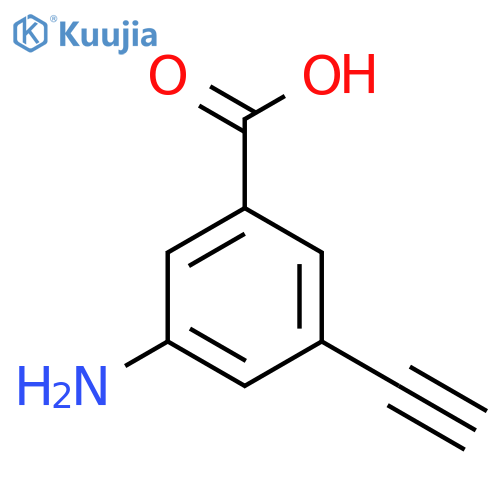

Cas no 1639866-72-0 (3-Amino-5-ethynylbenzoic acid)

3-Amino-5-ethynylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-5-ethynylbenzoic acid

- AT27621

- 3-Amino-5-ethynylbenzoic acid

-

- インチ: 1S/C9H7NO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,10H2,(H,11,12)

- InChIKey: SAQQZNDPKLOEQZ-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=C(C#C)C=C(C=1)N)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 228

- トポロジー分子極性表面積: 63.3

- 疎水性パラメータ計算基準値(XlogP): 1

3-Amino-5-ethynylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7353551-2.5g |

3-amino-5-ethynylbenzoic acid |

1639866-72-0 | 2.5g |

$1931.0 | 2023-05-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176207-100mg |

3-Amino-5-ethynylbenzoic acid |

1639866-72-0 | 97% | 100mg |

¥227 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176207-250mg |

3-Amino-5-ethynylbenzoic acid |

1639866-72-0 | 97% | 250mg |

¥348 | 2023-04-15 | |

| Enamine | EN300-7353551-1.0g |

3-amino-5-ethynylbenzoic acid |

1639866-72-0 | 1g |

$986.0 | 2023-05-29 | ||

| Enamine | EN300-7353551-10.0g |

3-amino-5-ethynylbenzoic acid |

1639866-72-0 | 10g |

$4236.0 | 2023-05-29 | ||

| Enamine | EN300-7353551-0.5g |

3-amino-5-ethynylbenzoic acid |

1639866-72-0 | 0.5g |

$946.0 | 2023-05-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176207-5g |

3-Amino-5-ethynylbenzoic acid |

1639866-72-0 | 97% | 5g |

¥2834 | 2023-04-15 | |

| Enamine | EN300-7353551-5.0g |

3-amino-5-ethynylbenzoic acid |

1639866-72-0 | 5g |

$2858.0 | 2023-05-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176207-1g |

3-Amino-5-ethynylbenzoic acid |

1639866-72-0 | 97% | 1g |

¥1014 | 2023-04-15 | |

| Enamine | EN300-7353551-0.05g |

3-amino-5-ethynylbenzoic acid |

1639866-72-0 | 0.05g |

$827.0 | 2023-05-29 |

3-Amino-5-ethynylbenzoic acid 関連文献

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

3-Amino-5-ethynylbenzoic acidに関する追加情報

Comprehensive Overview of 3-Amino-5-ethynylbenzoic acid (CAS No. 1639866-72-0): Properties, Applications, and Research Insights

3-Amino-5-ethynylbenzoic acid (CAS No. 1639866-72-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzoic acid derivative features both an amino group and an ethynyl group, making it a versatile building block for drug discovery, click chemistry, and polymer synthesis. Its unique structure enables applications in bioconjugation, small-molecule probes, and covalent organic frameworks (COFs), aligning with current trends in precision medicine and green chemistry.

The growing demand for highly functionalized aromatic compounds like 3-Amino-5-ethynylbenzoic acid reflects broader industry shifts toward targeted drug delivery systems and bioorthogonal reactions. Researchers frequently search for "ethynylbenzoic acid derivatives" and "CAS 1639866-72-0 solubility," highlighting its relevance in optimizing synthetic pathways and solvent compatibility. Recent studies emphasize its role in developing fluorescent tags and proteolysis-targeting chimeras (PROTACs), addressing key challenges in cancer therapeutics.

From a structural perspective, the electron-rich ethynyl group in 3-Amino-5-ethynylbenzoic acid facilitates Sonogashira coupling and Huisgen cycloaddition, critical for creating conjugated polymers with tunable optoelectronic properties. This aligns with the surge in interest around "organic electronics" and "sustainable material design." Analytical data shows its melting point stability between 210–215°C, while its carboxylic acid moiety ensures compatibility with amide bond formation—a hotspot for peptide-based drug developers.

Environmental and regulatory considerations further elevate the compound’s profile. Unlike many hazardous intermediates, 3-Amino-5-ethynylbenzoic acid exhibits low toxicity in standard in vitro assays, making it a candidate for green synthesis protocols. Queries like "CAS 1639866-72-0 safety data" and "biodegradable linker molecules" underscore its alignment with ESG-driven research. Innovations in flow chemistry have also reduced its production waste, resonating with the "circular economy" discourse.

In summary, 3-Amino-5-ethynylbenzoic acid (CAS No. 1639866-72-0) represents a convergence of multidisciplinary applications, from biopharmaceuticals to advanced materials. Its adaptability to catalytic transformations and compliance with safety benchmarks position it as a pivotal tool for next-generation scientific breakthroughs. Ongoing studies exploring its metabolic stability and scalable production continue to expand its industrial footprint.

1639866-72-0 (3-Amino-5-ethynylbenzoic acid) 関連製品

- 2680587-25-9(3-(1H-indol-6-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1447607-76-2(2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL)

- 2248332-85-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propan-2-ylsulfanyl)acetate)

- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)

- 899760-95-3(N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1281314-77-9(1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde)

- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)

- 1805151-17-0(Ethyl 3-bromo-5-methoxypyridine-2-acetate)

- 2148629-35-8(2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)

- 36422-59-0(3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester)